molecular formula C9H13NO B084321 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone CAS No. 10333-11-6

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

Cat. No. B084321
CAS RN: 10333-11-6
M. Wt: 151.21 g/mol
InChI Key: QKNPGPYFWRUKRM-UHFFFAOYSA-N
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Description

Synthesis Analysis 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone and its derivatives can be synthesized through various chemical reactions involving the cyclization of different starting materials. A notable method includes biocatalytic synthesis using environmentally friendly solvents and catalysts, such as lemon juice, to achieve very good-to-excellent yields (Petronijevic et al., 2017). Domino reactions have also been utilized for synthesizing tetrahydroquinolines and quinolinones, highlighting various synthetic approaches including reduction, oxidation, and metal-promoted processes (Nammalwar & Bunce, 2013).

Molecular Structure Analysis The molecular structure of quinolinone derivatives has been analyzed through techniques such as 1H NMR and IR spectroscopy, demonstrating how modifications at certain positions affect the compound's properties. For instance, crystal structure determinations have provided insights into the molecular configurations and intermolecular interactions of these compounds (Mondieig et al., 2011).

Chemical Reactions and Properties Chemical reactions involving 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives are diverse, including their role as intermediates in the synthesis of pharmacologically active compounds. Their reactivity can be tailored through substitutions, leading to compounds with varied biological activities (Meiring et al., 2017).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure and substituents. Detailed crystallographic studies reveal the impact of different functional groups on the overall properties of the compound (Mondieig et al., 2011).

Chemical Properties Analysis The chemical behavior of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives varies widely with different substitutions. These modifications can enhance their reactivity towards specific types of chemical transformations, including oxidation, reduction, and cyclization reactions, allowing for the targeted synthesis of novel compounds with potential biological applications (Wu Chun, 2004).

Scientific Research Applications

  • Pharmacological Applications : 3,4-Dihydro-2(1H)-quinolinones, a class that includes 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, are present in many pharmacologically active compounds. They exhibit activities like phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors. These properties make them versatile in drug design and action, with applications in treating various diseases (Meiring, Petzer, & Petzer, 2017).

  • Antibacterial, Anticancer, and Antiviral Properties : Quinolinones, including 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives, have demonstrated a range of biological activities, notably antibacterial, anticancer, and antiviral properties. They also show potential as immunomodulators and enzyme inhibitors (Kwak et al., 2015).

  • Antitumor Agents : Certain derivatives of 5,6-dihydro-8(7H)-quinolinone, structurally related to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, have been synthesized and shown to have anticancer activity in animal models. This highlights the potential of quinolinone derivatives as antitumor agents (Lemke, Shek, Cates, & Smith, 1977).

  • Fluorescent Properties and Syntheses : Quinolinone derivatives have been synthesized and studied for their fluorescent properties, which can be used in various scientific applications. These compounds have been evaluated for cytotoxicity against specific cancer cell lines, although no significant activity was observed at concentrations up to 50 µM (Trávníček, Buchtík, & Němec, 2014).

  • Inhibition of Monoamine Oxidase : Quinolinone derivatives are highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a property that could be useful in the therapy of Parkinson's disease. The most effective inhibitors showed nanomolar potency and significant selectivity for MAO-B over MAO-A (Meiring, Petzer, & Petzer, 2013).

properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNPGPYFWRUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352902
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone

CAS RN

10333-11-6
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KK Awasthis, R Chakrabarty, AK Saxena - Medicinal Chemistry Research, 2004 - Springer
The cis-1/4 substituted octahydropyrido[(3,2-b)/(2,3-c)]carbazoles have shown potent dopamine agonistic activity in vitro and in vivo. The reported method 1 of their synthesis involves …
Number of citations: 3 link.springer.com
R García-Álvarez, J Díez, P Crochet… - Organometallics, 2011 - ACS Publications
The catalytic hydration of nitriles into amides, in water under neutral conditions, has been studied using a series of arene–ruthenium(II) derivatives containing the commercially available …
Number of citations: 80 pubs.acs.org
SI Murahashi, S Sasao, E Saito, T Naota - Tetrahedron, 1993 - Elsevier
Hydration of nitriles with 1–2 equivalents of water can be performed efficiently by using RuH 2 (PPh 3 ) 4 catalyst to give the corresponding amides. Under the similar reaction conditions…
Number of citations: 123 www.sciencedirect.com
PT Chou - Journal of the Chinese Chemical Society, 2001 - Wiley Online Library
Contemporary progress regarding guest/host types of excited‐state double proton transfer has been reviewed, among which are the biprotonic transfer within doubly H‐bonded host/…
Number of citations: 91 onlinelibrary.wiley.com
D Xiao, X Zhao, J Lei, M Zhu, L Xu - Chinese Chemical Letters, 2021 - Elsevier
A new synthesis of the bridged [6-6-6] ABE tricyclic ring analogues of methyllycaconitine with the C-1 oxygenated substituents has been developed using an efficient aza-annulation of β…
Number of citations: 4 www.sciencedirect.com
KK Awasthi, R Chakrabarty, AK Saxena - 2004 - Springer
Number of citations: 0

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